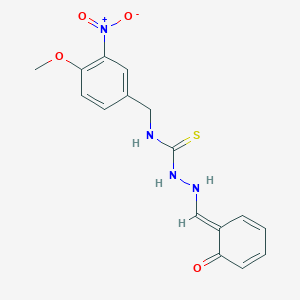

2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as HMTCA, and it is a hydrazone derivative that exhibits interesting properties such as antioxidant, antimicrobial, and anticancer activities.

Wirkmechanismus

The mechanism of action of HMTCA is not fully understood, but it is believed to involve multiple pathways. In medicine, HMTCA can scavenge free radicals and inhibit the production of reactive oxygen species (ROS) by activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. HMTCA can also induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways. It can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.

In agriculture, HMTCA can inhibit the growth and proliferation of plant pathogens by disrupting their cell membranes and cell walls. It can also induce systemic resistance in plants by activating the plant defense mechanisms such as the production of phytohormones and pathogenesis-related (PR) proteins.

Biochemische Und Physiologische Effekte

HMTCA can have both beneficial and adverse effects on biochemical and physiological processes. In medicine, HMTCA can protect cells from oxidative stress and inflammation, which are implicated in the development of various diseases. However, high doses of HMTCA can have cytotoxic and genotoxic effects on normal cells, leading to adverse effects such as DNA damage and cell death.

In agriculture, HMTCA can enhance plant growth and yield by improving nutrient uptake and photosynthesis. However, high doses of HMTCA can have phytotoxic effects on plants, leading to growth inhibition and chlorosis.

Vorteile Und Einschränkungen Für Laborexperimente

HMTCA has several advantages and limitations for lab experiments. One advantage is its ease of synthesis and purification, which allows for large-scale production and characterization. HMTCA is also stable under various conditions and can be stored for long periods without degradation. However, one limitation is its low solubility in water, which can hinder its bioavailability and efficacy. HMTCA also has limited stability under acidic and basic conditions, which can affect its reactivity and selectivity.

Zukünftige Richtungen

There are several future directions for the research and development of HMTCA. In medicine, HMTCA can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The mechanism of action of HMTCA can also be elucidated to better understand its biological effects. In agriculture, HMTCA can be evaluated for its efficacy and safety as a natural pesticide and plant growth regulator. The use of HMTCA in combination with other compounds can also be explored to enhance its activity and selectivity. In materials science, HMTCA can be used as a building block for the synthesis of novel materials with tailored properties for various applications.

Synthesemethoden

HMTCA can be synthesized through the condensation reaction between 2-hydroxybenzaldehyde and N-(4-methoxy-3-nitrobenzyl)thiocarbohydrazide in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The yield of HMTCA can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

HMTCA has been extensively studied for its potential applications in various fields. In medicine, HMTCA has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. HMTCA can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

In agriculture, HMTCA has been shown to exhibit antimicrobial activity against various plant pathogens such as fungi, bacteria, and viruses. It can be used as a natural alternative to synthetic pesticides, which have adverse effects on the environment and human health. HMTCA can also enhance plant growth and yield by improving nutrient uptake and photosynthesis.

In materials science, HMTCA can be used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Eigenschaften

CAS-Nummer |

186453-57-6 |

|---|---|

Produktname |

2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide |

Molekularformel |

C16H16N4O4S |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxy-3-nitrophenyl)methyl]thiourea |

InChI |

InChI=1S/C16H16N4O4S/c1-24-15-7-6-11(8-13(15)20(22)23)9-17-16(25)19-18-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,17,19,25)/b18-10+ |

InChI-Schlüssel |

IFUSNZVTJASSDQ-ZRDIBKRKSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)[N+](=O)[O-] |

SMILES |

COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)[N+](=O)[O-] |

Kanonische SMILES |

COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)[N+](=O)[O-] |

Synonyme |

Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxy- 3-nitrophenyl)methyl)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)